BenchChemオンラインストアへようこそ!

Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

NPY Y5 Antagonism Obesity Metabolic Disease

Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 209348-85-6) is a fluorinated spirocyclic compound featuring the privileged spiro[indoline-3,4'-piperidine] scaffold. The molecule incorporates a 5-fluoro substituent on the indoline ring and a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen.

Molecular Formula C20H21FN2O2
Molecular Weight 340.4 g/mol
CAS No. 209348-85-6
Cat. No. B1286584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS209348-85-6
Molecular FormulaC20H21FN2O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12CNC3=C2C=C(C=C3)F)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C20H21FN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2
InChIKeyWDSMLORPPZVYNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 209348-85-6): A Fluorinated Spirocyclic Intermediate for CNS and Metabolic Drug Discovery


Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 209348-85-6) is a fluorinated spirocyclic compound featuring the privileged spiro[indoline-3,4'-piperidine] scaffold [1]. The molecule incorporates a 5-fluoro substituent on the indoline ring and a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen. With a molecular formula of C₂₀H₂₁FN₂O₂, a molecular weight of 340.39 g/mol, and a predicted LogP of 3.9975 , this compound is primarily utilized as a key intermediate in the synthesis of bioactive molecules targeting neurological, metabolic, and oncological pathways [2][3].

Why Generic Substitution of Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate Fails: The Intersection of Fluorine, Scaffold, and Orthogonal Protection


In-class compounds within the spiro[indoline-3,4'-piperidine] family cannot be simply interchanged because their biological and synthetic utility is defined by the precise interplay of substitution pattern and protecting group strategy. The 5-fluoro substituent on the indoline ring is not a passive modification; it is a critical determinant of potency, metabolic stability, and selectivity in receptor-targeted programs, as demonstrated by structure-activity relationship (SAR) studies on NPY Y5 receptor antagonists [1] and growth hormone secretagogues [2]. Simultaneously, the Cbz (benzyl carbamate) protecting group on the piperidine nitrogen provides a specific orthogonal protection strategy that differs fundamentally in lability and deprotection conditions from Boc, Fmoc, or N-benzyl analogs [3]. Substituting this intermediate with a non-fluorinated or differently protected analog would alter the synthetic route, final product identity, and biological profile, directly impacting process chemistry and pharmacological outcomes.

Product-Specific Quantitative Evidence for Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate


5-Fluoro Substitution on the Indoline Ring Provides a Critical Advantage for NPY Y5 Receptor Binding Affinity

In the context of spiroindoline-based NPY Y5 receptor antagonists, the presence of a 5-fluoro substituent on the indoline ring is a key structural feature for achieving potent binding affinity. While specific quantitative binding data for Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 209348-85-6) as a final product is not available in the public domain, patent SAR frameworks explicitly claim 5-fluoro-substituted spiroindoline scaffolds as preferred embodiments for Y5 receptor antagonism [1]. The general structural formula in these patents requires specific substitution patterns that include fluorination at the 5-position for optimal activity [1]. This compound, as a protected intermediate, is a direct precursor to these pharmacologically active species. In contrast, non-fluorinated spiro[indoline-3,4'-piperidine] analogs would be expected to exhibit reduced target engagement based on the patent SAR.

NPY Y5 Antagonism Obesity Metabolic Disease

Cbz Protecting Group Offers Orthogonal Deprotection Selectivity Critical for Multi-Step Synthesis of Growth Hormone Secretagogues

Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate is explicitly utilized as intermediate '1a' in the synthesis of cyclopropylsulfonyl-substituted growth hormone secretagogue derivatives [1]. In patent CN114716504A, 1.50 g (4.41 mmol) of this intermediate is reacted with cyclopropanesulfonyl chloride to yield the next intermediate '2a' in 77% yield [1]. The Cbz group on the piperidine nitrogen was chosen specifically because it can be selectively removed under hydrogenolysis conditions orthogonal to other protecting groups or functional handles in the molecule. The comparable intermediate with a Boc protecting group (tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate, CAS 858351-47-0) would require acidic deprotection conditions, which could be incompatible with acid-sensitive functionality or lead to undesired side reactions. Similarly, the N-benzyl analog (1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine], CAS 1341040-27-4) lacks the carbonyl group and thus offers a different synthetic handle altogether.

Growth Hormone Secretagogue Ibutamoren Analog Synthetic Intermediate

Predicted Physicochemical Properties Differentiate This Cbz-Protected Intermediate from Its Boc-Protected Analog

Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate exhibits a predicted LogP of 3.9975 and a topological polar surface area (PSA) of 41.57 Ų . Its Boc-protected analog, tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 858351-47-0, MW 306.38), has a lower predicted LogP and different PSA values reflecting the more polar tert-butyl carbamate group [1]. These differences in lipophilicity and polarity directly affect chromatographic behavior, solubility in organic solvents, and membrane permeability of any downstream products. The higher LogP of the Cbz-protected compound (≈4.0 vs. an estimated lower value for the Boc analog) may be advantageous for intermediates intended for lipophilic product series or disadvantageous if aqueous solubility is critical during processing.

Physicochemical Properties LogP PSA Intermediate Selection

The 5-Fluoroindoline Spiropiperidine Scaffold Is a Privileged Chemotype in Multiple Drug Discovery Programs

The spiro[indoline-3,4'-piperidine] scaffold has been exploited across multiple therapeutic areas including depression (as exemplified by l-(2-chlorophenyl)spiro[indoline-3,4'-piperidine], which demonstrated marked tetrabenazine ptosis prevention activity) [1], NPY Y5 receptor antagonism for obesity [2], MDM2/p53 protein-protein interaction inhibition for oncology [3], and growth hormone secretagogue activity [4]. The 5-fluoro substitution on the indoline ring is a recurrent motif in these programs, indicating that this specific substitution pattern is a critical pharmacophoric feature rather than a random decoration. While Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate itself is a protected intermediate rather than a final bioactive product, it carries the exact 5-fluoro substitution pattern required for these therapeutic programs. Non-fluorinated intermediates or those with alternative halogen substitutions would lead to final compounds with altered potency, selectivity, and metabolic stability profiles.

Privileged Scaffold Medicinal Chemistry Spirocyclic Compounds

Best Application Scenarios for Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate in Research and Industrial Settings


Synthesis of Fluorinated Spiroindoline NPY Y5 Receptor Antagonists for Obesity Drug Discovery

This compound serves as the optimal starting intermediate for the preparation of 5-fluoro-substituted spiro[indoline-3,4'-piperidine] NPY Y5 receptor antagonists, a class of agents investigated for the treatment of obesity and metabolic disorders [1]. The 5-fluoro substituent, pre-installed in this intermediate, aligns with the preferred substitution pattern defined in the Y5 antagonist patent SAR [1]. After selective deprotection of the Cbz group (hydrogenolysis) or direct derivatization of the piperidine nitrogen, the resulting compounds can be evaluated in Y5 receptor binding and functional assays. Using this specific intermediate bypasses the need for late-stage fluorination, which can be low-yielding or require harsh conditions.

Preparation of Cyclopropylsulfonyl Growth Hormone Secretagogue Derivatives

As explicitly demonstrated in patent CN114716504A, Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (intermediate 1a) is the direct precursor to Benzyl 1-(cyclopropylsulfonyl)-5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (2a), a key intermediate in the synthesis of growth hormone secretagogue derivatives [1]. The established protocol (1.50 g intermediate 1a, cyclopropanesulfonyl chloride, TEA, DMAP, DCM, 40 °C) delivers intermediate 2a in 77% yield [1]. This provides a reproducible starting point for medicinal chemistry teams exploring novel growth hormone secretagogues with improved half-life over ibutamoren (MK-677).

Building Block for CNS-Targeted Spiroindoline Libraries

The spiro[indoline-3,4'-piperidine] scaffold, particularly when fluorinated at the 5-position, is a validated privileged structure for central nervous system (CNS) drug discovery, with demonstrated activity as antidepressants [1] and in various neurological disorders . This Cbz-protected intermediate can be used as a central building block for parallel library synthesis. Following Cbz deprotection, the free piperidine NH can be functionalized with diverse electrophiles (sulfonamides, amides, ureas, alkyl halides) to generate focused libraries for screening against CNS targets, including serotonin and dopamine receptors, where the spirocyclic scaffold offers conformational rigidity and favorable brain penetration properties.

Process Chemistry Development for Kilogram-Scale Synthesis of Fluorinated Spiroindoline Intermediates

For industrial-scale production, the Cbz protecting group offers advantages in process chemistry due to its well-characterized deprotection by catalytic hydrogenation, which is amenable to flow chemistry and produces only toluene and CO₂ as byproducts. This contrasts with Boc deprotection, which requires acidic conditions and generates isobutylene gas [1]. The higher crystallinity often associated with Cbz-protected amines can also facilitate purification by crystallization rather than chromatography at scale. Process chemists evaluating this intermediate for scale-up should leverage the predicted LogP of 3.9975 to optimize extraction solvents and the predicted pKa of 5.30 for salt formation strategies .

Quote Request

Request a Quote for Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.